molecular formula C7H15NO4 B8442709 (2-(2-Methoxyethoxy)ethylamino)acetic acid

(2-(2-Methoxyethoxy)ethylamino)acetic acid

Cat. No.: B8442709
M. Wt: 177.20 g/mol
InChI Key: CHAPAHNWSCYFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(2-Methoxyethoxy)ethylamino)acetic acid is a chemical compound that belongs to the class of glycine derivatives It is characterized by the presence of a glycine moiety attached to a 2-(2-methoxyethoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Methoxyethoxy)ethylamino)acetic acid typically involves the reaction of glycine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Methoxyethoxy)ethylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-(2-methoxyethoxy)ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2-(2-Methoxyethoxy)ethylamino)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of (2-(2-Methoxyethoxy)ethylamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Methoxyethoxy)ethyl]alanine
  • N-[2-(2-Methoxyethoxy)ethyl]valine
  • N-[2-(2-Methoxyethoxy)ethyl]leucine

Uniqueness

(2-(2-Methoxyethoxy)ethylamino)acetic acid is unique due to its specific chemical structure, which imparts distinct properties compared to other similar compounds. Its unique structure allows it to participate in specific chemical reactions and interact with particular molecular targets, making it valuable for various applications .

Properties

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)ethylamino]acetic acid

InChI

InChI=1S/C7H15NO4/c1-11-4-5-12-3-2-8-6-7(9)10/h8H,2-6H2,1H3,(H,9,10)

InChI Key

CHAPAHNWSCYFRM-UHFFFAOYSA-N

Canonical SMILES

COCCOCCNCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(Fourth Step) Activated carbon (219 mg) supporting 10 wt% palladium was added to a methanol (27 mL) solution of benzyl[2-(2-methoxy-ethoxy)ethylamino]acetate (2.19 g, 8.19 mmol) at room temperature. Hydrogen gas purging was performed, and then, in a hydrogen atmosphere, the mixture was stirred at room temperature for 7 hours. Pd/C were removed by a glass filter in which a celite pad was laid, and the celite layer was washed with methanol. The filtrate was concentrated under reduced pressure to obtain [2-(2-methoxyethoxy)ethylamino]acetic acid (1) (1.38 g, 7.78 mmol) as a yellow oily material, with a yield of 95%.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
benzyl[2-(2-methoxy-ethoxy)ethylamino]acetate
Quantity
2.19 g
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
solvent
Reaction Step Two

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